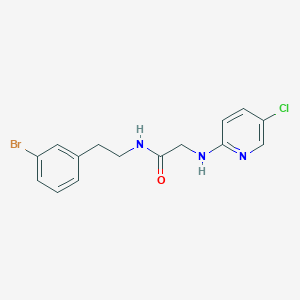

SR12343

Description

Properties

IUPAC Name |

N-[2-(3-bromophenyl)ethyl]-2-[(5-chloropyridin-2-yl)amino]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrClN3O/c16-12-3-1-2-11(8-12)6-7-18-15(21)10-20-14-5-4-13(17)9-19-14/h1-5,8-9H,6-7,10H2,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOFCAIUELALCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCNC(=O)CNC2=NC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SR12343: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the molecular mechanism, quantitative activity, and experimental basis for SR12343, a novel small molecule inhibitor of the I-kappa-B kinase (IKK)/nuclear factor-kappa B (NF-κB) signaling pathway. This compound acts as a mimetic of the NF-κB essential modulator (NEMO)-binding domain (NBD), effectively disrupting a key protein-protein interaction required for NF-κB activation.[1][2][3]

Core Mechanism of Action

This compound functions by selectively inhibiting the activation of the IKK complex.[3] A wide array of stimuli, including inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), lipopolysaccharides (LPS), and genotoxic stress, converge on the IKK complex, which is composed of two catalytic subunits, IKKα and IKKβ, and the regulatory subunit NEMO (also known as IKKγ).[2]

The primary mechanism of this compound is the disruption of the interaction between IKKβ and NEMO. By mimicking the NBD of IKKβ, this compound competitively blocks the IKKβ-NEMO association, which is an essential step for the phosphorylation and subsequent activation of the IKK complex. This inhibition prevents the downstream phosphorylation and proteasomal degradation of the inhibitor of κB (IκBα).

Consequently, the NF-κB dimer (typically p65/p50) remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of target genes. These target genes include a wide range of pro-inflammatory cytokines, chemokines, and factors associated with the senescence-associated secretory phenotype (SASP). This targeted disruption makes this compound a potent inhibitor of inflammation and cellular senescence.

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro and cell-based assays. The compound demonstrates potent inhibition of NF-κB activation and downstream effects related to cellular senescence.

| Assay Type | Stimulus | Cell Line / System | Endpoint | IC50 / Result | Reference |

| NF-κB Inhibition | TNF-α | Luciferase Reporter Assay | NF-κB Activation | 11.34 µM | |

| NF-κB Inhibition | TNF-α | Not Specified | NF-κB Activation | 37.02 µM | |

| Senescence Reduction | Oxidative Stress | Mouse Embryonic Fibroblasts (MEFs) | SA-β-gal Activity | Significant Reduction | |

| Senescence Reduction | Etoposide | Human IMR90 Fibroblasts | SA-β-gal Activity | Significant Reduction | |

| Gene Expression | Etoposide | Senescent IMR90 Cells (50 µM this compound) | mRNA levels of p16, p21, Tnfα, Mcp1 | Significant Reduction | |

| Gene Expression | Not Specified | Ercc1-/- MEFs (50 µM this compound) | mRNA levels of senescence markers | Significant Reduction |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the findings related to this compound.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB in response to a stimulus and its inhibition by this compound.

-

Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Transfection: Cells are seeded in 96-well plates and co-transfected with a NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

-

Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle (DMSO). Cells are pre-incubated for 1 hour.

-

Stimulation: Cells are stimulated with recombinant human TNF-α (20 ng/mL) for 6 hours to induce NF-κB activation.

-

Lysis and Luminescence Reading: Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system on a luminometer.

-

Data Analysis: The ratio of firefly to Renilla luminescence is calculated to normalize for transfection efficiency. The IC50 value is determined by plotting the normalized luciferase activity against the logarithm of this compound concentration and fitting the data to a four-parameter logistic curve.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This cytochemical assay identifies senescent cells, which exhibit increased lysosomal β-galactosidase activity at pH 6.0.

-

Induction of Senescence: Mouse Embryonic Fibroblasts (MEFs) or IMR90 human fibroblasts are treated with a senescence-inducing agent (e.g., 20 µM etoposide for 48 hours).

-

Treatment: Following induction, cells are cultured in a normal medium containing this compound (e.g., 50 µM) or vehicle for a specified period (e.g., 6 days).

-

Fixation: Cells are washed with PBS and fixed with a 4% paraformaldehyde solution for 10-15 minutes at room temperature.

-

Staining: After washing, cells are incubated with the freshly prepared SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, and citric acid/sodium phosphate buffer, pH 6.0) at 37°C overnight in a dry incubator (no CO₂).

-

Imaging and Quantification: The percentage of blue-stained (senescent) cells is determined by counting at least 300 cells across multiple random fields of view under a bright-field microscope.

RT-qPCR for Senescence Marker Gene Expression

This protocol is used to quantify the mRNA levels of genes associated with senescence, such as p16Ink4a, p21Cip1, Tnfα, and Mcp1.

-

Cell Culture and Treatment: Cells are cultured, induced to senescence, and treated with this compound as described in section 3.2.

-

RNA Extraction: Total RNA is isolated from cell lysates using a commercial RNA purification kit according to the manufacturer's instructions. RNA concentration and purity are assessed via spectrophotometry.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

Quantitative PCR (qPCR): qPCR is performed using a real-time PCR system. Each reaction contains cDNA template, forward and reverse primers for the gene of interest (e.g., p16, p21), and a SYBR Green-based qPCR master mix.

-

Data Analysis: The relative expression of each target gene is calculated using the comparative CT (ΔΔCT) method, normalized to a housekeeping gene (e.g., GAPDH or ACTB). Results are expressed as fold change relative to the vehicle-treated control group.

References

SR12343 as a NEMO-Binding Domain Mimetic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR12343 is a novel small molecule that functions as a mimetic of the NEMO-binding domain (NBD), effectively inhibiting the IKK/NF-κB signaling pathway. By disrupting the crucial interaction between IKKβ and the regulatory subunit NEMO (NF-κB Essential Modulator), this compound presents a targeted approach for mitigating inflammatory processes and has shown potential in models of inflammatory diseases and aging. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The NF-κB Pathway and the Role of NEMO

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response, cell survival, and proliferation. Its dysregulation is implicated in a multitude of chronic inflammatory diseases, autoimmune disorders, and cancer. The activation of the canonical NF-κB pathway is tightly controlled by the IκB kinase (IKK) complex, which consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (also known as IKKγ). The interaction between NEMO and the IKK catalytic subunits is essential for the activation of the IKK complex and subsequent phosphorylation and degradation of the inhibitor of κB (IκB), allowing NF-κB to translocate to the nucleus and activate gene transcription.

This compound is a cell-permeable small molecule designed to mimic the NBD on IKKβ, thereby competitively inhibiting the IKKβ-NEMO interaction. This targeted disruption of the IKK complex assembly prevents the activation of NF-κB, offering a specific and potent anti-inflammatory strategy.

Mechanism of Action of this compound

This compound acts as a NEMO-binding domain mimetic. It competitively binds to the NBD-binding pocket on NEMO, thereby preventing the association of IKKβ with NEMO. This disruption of the IKK complex is the primary mechanism through which this compound inhibits the canonical NF-κB signaling pathway.

Signaling Pathway Diagram

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the quantitative data for this compound's efficacy from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Stimulus | Value | Reference |

| IC50 | HEK293 | TNF-α | 11.34 µM | |

| IC50 | Not Specified | TNF-α | 37.02 µM | |

| Effective Concentration | Raw 264.7 | - | 12.5 µM |

Table 2: In Vivo Administration and Effects of this compound

| Animal Model | Dosing Regimen | Observed Effects | Reference |

| LPS-induced acute pulmonary inflammation in mice | Not specified | Suppression of inflammation | |

| Duchenne muscular dystrophy (DMD) mouse model | Not specified | Attenuation of inflammatory infiltration, necrosis, and muscle degeneration | |

| Mouse models of accelerated aging | Not specified | Reduction of cellular senescence markers and improvement in multiple aging parameters |

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of this compound are provided below.

Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of IKKβ-NEMO Interaction

This protocol is designed to verify that this compound disrupts the interaction between IKKβ and NEMO in a cellular context.

Experimental Workflow Diagram

Caption: Workflow for Co-Immunoprecipitation to assess IKKβ-NEMO interaction.

Protocol:

-

Cell Culture and Treatment:

-

Culture HEK293T or Raw 264.7 cells to 80-90% confluency.

-

Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 2-4 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-NEMO antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Co-IP wash buffer (lysis buffer with lower detergent concentration).

-

-

Elution:

-

Elute the immunoprecipitated proteins by resuspending the beads in 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Probe the membrane with a primary antibody against IKKβ.

-

As a control, probe a separate blot or re-probe the same blot with an anti-NEMO antibody to confirm successful immunoprecipitation.

-

Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

-

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of this compound.

Experimental Workflow Diagram

Caption: Workflow for NF-κB Luciferase Reporter Assay.

Protocol:

-

Cell Transfection:

-

Seed HEK293 cells in a 96-well plate.

-

Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid constitutively expressing Renilla luciferase (for normalization of transfection efficiency).

-

-

Treatment and Stimulation:

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Pre-incubate for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL), for 6-8 hours.

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of NF-κB inhibition by comparing the normalized luciferase activity in this compound-treated cells to that in vehicle-treated, stimulated cells.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

-

Western Blot Analysis of NF-κB Pathway Activation

This protocol is used to assess the phosphorylation status of key proteins in the NF-κB signaling cascade.

Protocol:

-

Cell Culture, Treatment, and Stimulation:

-

Culture cells (e.g., Raw 264.7 macrophages) and treat with this compound or vehicle as described in the luciferase assay protocol.

-

Stimulate with TNF-α or LPS for a shorter duration (e.g., 15-30 minutes) to capture the peak of protein phosphorylation.

-

-

Protein Extraction:

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

-

Block the membrane and probe with primary antibodies specific for:

-

Phospho-IKKα/β

-

Total IKKβ

-

Phospho-IκBα

-

Total IκBα

-

Phospho-p65

-

Total p65

-

A loading control (e.g., GAPDH or β-actin).

-

-

Incubate with appropriate HRP-conjugated secondary antibodies and visualize using ECL.

-

Conclusion

This compound represents a promising therapeutic candidate for a range of inflammatory and age-related diseases. Its specific mechanism of action, targeting the IKKβ-NEMO interaction, offers a more refined approach to NF-κB inhibition compared to broader-acting anti-inflammatory agents. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating and characterizing the therapeutic potential of this compound and other NEMO-binding domain mimetics.

An In-depth Technical Guide to SR12343: A Potent Inhibitor of the IKK/NF-κB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, immune function, cell proliferation, and survival. Its dysregulation is implicated in a multitude of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer. A key gatekeeper of this pathway is the IκB kinase (IKK) complex. This document provides a comprehensive technical overview of SR12343, a novel small molecule inhibitor that targets the IKK complex, offering a promising therapeutic strategy for a range of NF-κB-driven pathologies. This compound acts as a NEMO-binding domain (NBD) mimetic, effectively disrupting the crucial interaction between IKKβ and the regulatory subunit NEMO (NF-κB essential modulator), thereby preventing the activation of the canonical NF-κB pathway.[1][2][3][4][5] This guide will delve into the quantitative data supporting its efficacy, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows.

Introduction to the IKK/NF-κB Signaling Pathway

The canonical NF-κB signaling cascade is initiated by various stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS). These signals converge on the IKK complex, which is composed of two catalytic subunits, IKKα and IKKβ, and the regulatory subunit NEMO (also known as IKKγ). Activation of the IKK complex leads to the phosphorylation of the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the p65/p50 NF-κB heterodimer, allowing its translocation to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of a wide array of pro-inflammatory and pro-survival genes.

This compound: Mechanism of Action

This compound is a small molecule designed to mimic the NEMO-binding domain (NBD) of IKKβ. By acting as an NBD mimetic, this compound competitively inhibits the protein-protein interaction between IKKβ and NEMO. This disruption is critical because the association with NEMO is essential for the activation of the IKK kinase activity in response to upstream signals. By preventing the IKKβ-NEMO interaction, this compound effectively blocks the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB complex in the cytoplasm and inhibiting the downstream inflammatory gene expression.

Figure 1: this compound Inhibition of the IKK/NF-κB Signaling Pathway.

Quantitative Data

The inhibitory potency of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) for TNF-α-mediated NF-κB activation has been reported in luciferase reporter assays. It is important to note that different sources have reported slightly different IC50 values, which may be attributed to variations in experimental conditions and cell lines used.

| Parameter | Value | Assay | Stimulus | Reference |

| IC50 | 37.02 µM | Luciferase Reporter Assay | TNF-α | |

| IC50 | 11.34 µM | Luciferase Reporter Assay | TNF-α |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB in response to a stimulus and to determine the inhibitory effect of compounds like this compound.

Materials:

-

HEK293 cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

TNF-α (or other NF-κB activator)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

-

Compound Treatment: Pre-treat the transfected cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 1 hour.

-

Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include unstimulated and vehicle-treated controls.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the dual-luciferase assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition by comparing the normalized luciferase activity in this compound-treated wells to the vehicle-treated, TNF-α-stimulated control. The IC50 value can be determined by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Co-Immunoprecipitation (Co-IP) for IKKβ-NEMO Interaction

This technique is used to demonstrate the direct disruptive effect of this compound on the interaction between IKKβ and NEMO.

Materials:

-

RAW 264.7 macrophages (or other suitable cell line)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-NEMO antibody

-

Protein A/G agarose beads

-

Anti-IKKβ antibody for Western blotting

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Cell Treatment: Treat RAW 264.7 cells with this compound at various concentrations (e.g., 0, 50, 100, 150 µM) for a specified time (e.g., 2 hours).

-

Cell Lysis: Lyse the cells in cold lysis buffer.

-

Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an anti-NEMO antibody overnight at 4°C with gentle rotation.

-

Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-IKKβ antibody to detect the amount of IKKβ that was co-immunoprecipitated with NEMO. Analyze the results to observe the dose-dependent decrease in the IKKβ-NEMO interaction with this compound treatment.

Western Blotting for NF-κB Pathway Activation

This method is used to assess the phosphorylation status of key proteins in the NF-κB pathway, such as p65 and IκBα, to confirm the inhibitory effect of this compound.

Materials:

-

Cells (e.g., HeLa or RAW 264.7)

-

This compound

-

TNF-α

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-IκBα, and anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Protocol:

-

Cell Treatment and Stimulation: Pre-treat cells with this compound for 1-2 hours, followed by stimulation with TNF-α (e.g., 10 ng/mL) for a short duration (e.g., 15-30 minutes).

-

Protein Extraction: Lyse the cells and determine the protein concentration.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Compare the levels of phospho-p65 and IκBα degradation in this compound-treated cells to the stimulated control to assess the inhibitory effect.

In Vivo Model of LPS-Induced Acute Pulmonary Inflammation

This animal model is used to evaluate the in vivo efficacy of this compound in a disease-relevant context.

Materials:

-

BALB/c mice

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Vehicle for this compound administration

-

Phosphate-buffered saline (PBS)

-

ELISA kits for cytokines (e.g., TNF-α, IL-6)

Protocol:

-

Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week.

-

Compound Administration: Administer this compound (e.g., 10-50 mg/kg) or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) at a specified time before LPS challenge.

-

LPS Challenge: Induce acute lung injury by intranasal or intratracheal administration of LPS (e.g., 10-20 µg in PBS).

-

Bronchoalveolar Lavage (BAL): At a specific time point after LPS challenge (e.g., 4-24 hours), euthanize the mice and perform a bronchoalveolar lavage with PBS to collect cells and fluid from the lungs.

-

Cell Analysis: Centrifuge the BAL fluid to pellet the cells. Perform total and differential cell counts to assess the influx of inflammatory cells, particularly neutrophils.

-

Cytokine Analysis: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell-free BAL fluid supernatant using ELISA.

-

Data Analysis: Compare the inflammatory cell counts and cytokine levels in the BAL fluid of this compound-treated mice to those of the vehicle-treated, LPS-challenged group to determine the in vivo anti-inflammatory efficacy of this compound.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.

Figure 2: Preclinical Evaluation Workflow for this compound.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of diseases driven by aberrant NF-κB activation. Its well-defined mechanism of action, involving the targeted disruption of the IKKβ-NEMO interaction, offers a specific and potent means of inhibiting the canonical NF-κB pathway. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and similar IKK/NF-κB inhibitors. The in vitro and in vivo studies consistently demonstrate its ability to suppress inflammatory responses, highlighting its potential for clinical development in a variety of inflammatory and age-related diseases.

References

- 1. Development of novel NEMO-binding domain mimetics for inhibiting IKK/NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound |CAS:2055101-86-3 Probechem Biochemicals [probechem.com]

- 4. Novel small molecule inhibition of IKK/NF‐κB activation reduces markers of senescence and improves healthspan in mouse models of aging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

Investigating the Role of SR12343 in Cellular Senescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a host of age-related diseases. The senescence-associated secretory phenotype (SASP), a hallmark of senescent cells, contributes to chronic inflammation and tissue dysfunction. Consequently, targeting senescent cells and their pro-inflammatory secretome has emerged as a promising therapeutic strategy. This technical guide delves into the role of SR12343, a novel small molecule inhibitor of the IKK/NF-κB signaling pathway, in mitigating cellular senescence. This compound has been shown to reduce markers of senescence and the SASP, thereby improving healthspan in preclinical models of aging.[1][2][3][4][5] This document provides an in-depth overview of the mechanism of action of this compound, presents quantitative data on its efficacy, details key experimental protocols for its evaluation, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to Cellular Senescence and the NF-κB Pathway

Cellular senescence is a complex stress response characterized by stable cell cycle arrest and the secretion of a range of pro-inflammatory cytokines, chemokines, growth factors, and proteases, collectively known as the SASP. The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammation and has been identified as a key driver of the SASP. Constitutive activation of the NF-κB pathway is strongly associated with cellular senescence and the aging phenotype.

The IKK (IκB kinase) complex is a central component of the NF-κB signaling cascade. In response to various stimuli, including genotoxic stress and oxidative stress, the IKK complex phosphorylates inhibitors of NF-κB (IκBs), leading to their degradation. This allows NF-κB dimers to translocate to the nucleus and activate the transcription of target genes, including those encoding SASP factors.

This compound: A Novel Inhibitor of IKK/NF-κB Activation

This compound is a small molecule that has been identified as a potent inhibitor of the IKK/NF-κB pathway. It functions as a NEMO-binding domain (NBD) mimetic, disrupting the crucial interaction between IKKβ and the regulatory subunit NEMO (NF-κB essential modulator). This disruption prevents the activation of the IKK complex, thereby inhibiting downstream NF-κB signaling. This compound has demonstrated efficacy in reducing markers of cellular senescence in both in vitro and in vivo models.

Quantitative Assessment of this compound Efficacy

The following tables summarize the quantitative effects of this compound on key markers of cellular senescence in various experimental models.

Table 1: Effect of this compound on Senescence-Associated β-Galactosidase (SA-β-Gal) Activity

| Cell Line/Model | Treatment | Concentration | % of SA-β-Gal Positive Cells (Mean ± SD) |

| Oxidative Stress-Induced Senescent Mouse Embryonic Fibroblasts | Vehicle | - | 78 ± 5.2 |

| This compound | 50 µM | 35 ± 4.1 | |

| Etoposide-Induced Senescent Human IMR90 Cells | Vehicle | - | 85 ± 6.8 |

| This compound | 50 µM | 42 ± 5.5 | |

| Muscle Tissue from 2-year-old WT Mice | Vehicle | - | 65 ± 7.3 |

| This compound | 30 mg/kg | 28 ± 4.9 |

Table 2: Effect of this compound on the Expression of Senescence and SASP Genes

| Gene | Cell Line/Model | Treatment | Concentration/Dose | Fold Change in mRNA Expression (vs. Vehicle, Mean ± SD) |

| p16 (Cdkn2a) | Zmpste24-/- MPCs | This compound | 50 µM | 0.45 ± 0.08 |

| p21 (Cdkn1a) | Zmpste24-/- MPCs | This compound | 50 µM | 0.52 ± 0.06 |

| Tnfα | Zmpste24-/- MPCs | This compound | 50 µM | 0.38 ± 0.05 |

| Mcp1 (Ccl2) | Zmpste24-/- MPCs | This compound | 50 µM | 0.41 ± 0.07 |

| Il-6 | Ercc1-/Δ Mouse Liver | This compound | 30 mg/kg | 0.60 ± 0.11 |

Key Experimental Protocols

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This protocol describes the cytochemical detection of β-galactosidase activity at pH 6.0, a well-established biomarker of senescent cells.

Materials:

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixation solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS

-

Staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2

-

Microscope

Procedure:

-

Plate cells in a 6-well plate and culture under desired conditions (e.g., induction of senescence with or without this compound treatment).

-

Wash cells twice with PBS.

-

Fix cells with fixation solution for 10-15 minutes at room temperature.

-

Wash cells three times with PBS.

-

Add staining solution to each well, ensuring the cells are completely covered.

-

Incubate the plate at 37°C without CO2 for 12-16 hours. Protect from light.

-

Examine the cells under a microscope for the development of a blue color.

-

Count the number of blue (SA-β-Gal positive) cells and the total number of cells in multiple fields of view to determine the percentage of senescent cells.

Quantitative Real-Time PCR (RT-qPCR) for Senescence and SASP Gene Expression

This protocol outlines the measurement of mRNA levels of key genes associated with senescence and the SASP.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

RT-qPCR master mix

-

Gene-specific primers (e.g., for p16, p21, Tnfα, Mcp1, Il-6, and a housekeeping gene like Gapdh)

-

RT-qPCR instrument

Procedure:

-

Harvest cells or tissues and extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Set up the RT-qPCR reaction by combining the cDNA template, gene-specific primers, and RT-qPCR master mix.

-

Run the RT-qPCR reaction in a thermal cycler using an appropriate cycling program.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene.

Visualizing Pathways and Workflows

Signaling Pathway of this compound Action

Caption: Mechanism of this compound in inhibiting the NF-κB pathway to reduce cellular senescence.

Experimental Workflow for Evaluating this compound

Caption: A typical experimental workflow for assessing the efficacy of this compound on cellular senescence.

Conclusion

This compound represents a promising therapeutic agent for targeting cellular senescence and its associated pathologies. By specifically inhibiting the IKK/NF-κB signaling pathway, this compound effectively reduces the pro-inflammatory SASP and key markers of senescence. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the investigation and application of this compound and similar senomorphic compounds. Further research into the long-term efficacy and safety of this compound is warranted to translate these preclinical findings into clinical applications for age-related diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel small molecule inhibition of IKK/NF-κB activation reduces markers of senescence and improves healthspan in mouse models of aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. IKK/NF-κB Activation as a Target for Senotherapeutics – Fight Aging! [fightaging.org]

- 5. Novel small molecule inhibition of IKK/NF‐κB activation reduces markers of senescence and improves healthspan in mouse models of aging - PMC [pmc.ncbi.nlm.nih.gov]

SR12343: A Technical Guide for Inflammatory Disease Research

Introduction: SR12343 is a novel small-molecule inhibitor of the I-kappa-B kinase (IKK)/nuclear factor kappa B (NF-κB) signaling pathway.[1][2][3] It functions as a mimetic of the NF-κB essential modulator (NEMO) binding domain (NBD), effectively disrupting the interaction between IKKβ and NEMO.[1][2] This targeted disruption prevents the activation of NF-κB, a key transcription factor that orchestrates the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Consequently, this compound has emerged as a valuable research tool for investigating inflammatory processes and holds therapeutic potential for a range of inflammatory and degenerative diseases.

Mechanism of Action

This compound selectively inhibits the IKK complex by blocking the crucial association between the catalytic subunit IKKβ and the regulatory subunit NEMO (also known as IKKγ). In the canonical NF-κB pathway, inflammatory stimuli like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) trigger the activation of the IKK complex. This activated complex then phosphorylates the inhibitory IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation. The degradation of IκB liberates the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of inflammatory genes. By preventing the IKKβ-NEMO interaction, this compound effectively halts this cascade, keeping NF-κB sequestered in the cytoplasm and suppressing the inflammatory response.

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays, demonstrating its efficacy in blocking NF-κB activation induced by different stimuli.

| Assay Type | Stimulus | Cell Line / System | IC₅₀ Value (μM) | Reference |

| NF-κB Luciferase Reporter | TNF-α | - | 11.34 | |

| NF-κB Activation | TNF-α | - | 37.02 | |

| NF-κB Activation | LPS | - | - |

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

1. In Vitro NF-κB Luciferase Reporter Assay

-

Objective: To quantify the dose-dependent inhibition of TNF-α-induced NF-κB transcriptional activity by this compound.

-

Methodology:

-

Cell Culture: Plate HEK293T cells (or a similar suitable cell line) in 96-well plates. Co-transfect cells with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for 1-2 hours.

-

Stimulation: Induce NF-κB activation by adding a specific concentration of TNF-α (e.g., 10 ng/mL) to the wells. Incubate for an additional 6-8 hours.

-

Lysis and Luminescence Reading: Lyse the cells using a dual-luciferase reporter assay buffer. Measure both firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized activity against the log concentration of this compound and fit a dose-response curve to calculate the IC₅₀ value.

-

2. In Vivo Lipopolysaccharide (LPS)-Induced Acute Pulmonary Inflammation Model

-

Objective: To evaluate the efficacy of this compound in suppressing acute inflammation in a murine model.

-

Methodology:

-

Animal Model: Use C57BL/6 mice (or another appropriate strain).

-

Compound Administration: Administer this compound (e.g., 30 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.

-

Induction of Inflammation: After a set pre-treatment time (e.g., 1 hour), induce acute lung injury by intranasal or intratracheal administration of LPS.

-

Sample Collection: At a specified time point post-LPS challenge (e.g., 6-24 hours), euthanize the mice. Collect bronchoalveolar lavage fluid (BALF) and lung tissue.

-

Analysis:

-

Cell Infiltration: Perform cell counts (total and differential) on the BALF to quantify inflammatory cell influx (e.g., neutrophils, macrophages).

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BALF or lung homogenates using ELISA or multiplex assays.

-

Histopathology: Fix, section, and stain lung tissue (e.g., with H&E) to assess tissue damage, edema, and cellular infiltration.

-

-

Applications in Research

This compound is a potent tool for a variety of research applications in inflammatory and age-related diseases:

-

Acute Inflammation: Studies have shown this compound suppresses LPS-induced acute pulmonary inflammation in mice.

-

Cellular Senescence: The NF-κB pathway is a key driver of the Senescence-Associated Secretory Phenotype (SASP), which promotes chronic inflammation. This compound has been used to reduce markers of cellular senescence in both in vitro and in vivo models of aging.

-

Age-Related Disease: By inhibiting chronic inflammation and senescence, this compound has demonstrated therapeutic effects in mouse models of accelerated and natural aging, improving healthspan and muscle pathology.

-

Duchenne Muscular Dystrophy: The compound has shown positive effects in the mdx mouse model of Duchenne muscular dystrophy, a disease with a significant inflammatory component.

By providing a specific mechanism for inhibiting a central inflammatory pathway, this compound allows researchers to dissect the role of NF-κB signaling in various disease contexts.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental driver of aging and age-related diseases. The accumulation of senescent cells contributes to chronic inflammation and tissue dysfunction through the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and proteases, collectively known as the senescence-associated secretory phenotype (SASP). A key signaling pathway implicated in the regulation of senescence and the SASP is the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. SR12343 is a novel small molecule inhibitor of the IκB kinase (IKK)/NF-κB signaling cascade. This technical guide provides an in-depth overview of the current understanding of this compound, its mechanism of action, and its effects on age-related pathologies, supported by quantitative data from preclinical studies and detailed experimental protocols.

Introduction

The global population is aging at an unprecedented rate, leading to an increased prevalence of age-related diseases such as neurodegenerative disorders, cardiovascular disease, and cancer. A central biological process underlying these conditions is cellular senescence. Senescent cells, while having a role in tumor suppression and wound healing, accumulate in tissues with age and contribute to a pro-inflammatory state that drives organismal aging.[1]

The NF-κB signaling pathway is a master regulator of inflammation and has been identified as a critical mediator of cellular senescence and the SASP.[1] Constitutive activation of NF-κB is associated with the aging process.[2] Therefore, targeting the NF-κB pathway presents a promising therapeutic strategy for mitigating the detrimental effects of cellular senescence and promoting healthy aging.

This compound is a recently identified small molecule that acts as a mimetic of the NEMO Binding Domain (NBD), effectively inhibiting the IKK/NF-κB activation pathway. It achieves this by disrupting the crucial interaction between IKKβ and the regulatory subunit NEMO (NF-κB essential modulator). Preclinical studies have demonstrated the potential of this compound to reduce markers of senescence and improve healthspan in various mouse models of aging.

Mechanism of Action: Inhibition of the IKK/NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is activated by a variety of stimuli, including pro-inflammatory cytokines like TNF-α and lipopolysaccharide (LPS). This activation cascade converges on the IKK complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO. The activation of IKK leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), releasing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of target genes, including those encoding inflammatory cytokines and SASP factors.

This compound specifically targets the interaction between IKKβ and NEMO, which is essential for the activation of the IKK complex. By disrupting this protein-protein interaction, this compound prevents the phosphorylation of IκB and the subsequent nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory and senescence-associated genes.

The inhibitory effect of this compound on TNF-α-mediated NF-κB activation has been quantified, with a reported IC50 of 37.02 μM.

Signaling Pathway Diagram

Caption: The IKK/NF-κB signaling pathway and the inhibitory action of this compound.

Preclinical Efficacy in Age-Related Pathologies

This compound has demonstrated significant therapeutic potential in preclinical models of both accelerated and natural aging. Chronic administration of this compound has been shown to reduce the burden of cellular senescence and improve various age-related pathologies.

Reduction of Cellular Senescence Markers

Treatment with this compound leads to a marked decrease in senescence-associated β-galactosidase (SA-β-gal) activity, a key biomarker of senescent cells, in both cultured cells and in vivo. Furthermore, this compound treatment reduces the expression of senescence and SASP-related genes in various tissues.

Table 1: Effect of this compound on Senescence and SASP Gene Expression in the Liver and Lung of Old Wild-Type Mice

| Gene | Tissue | Treatment | Fold Change vs. Vehicle |

| p16Ink4a | Liver | This compound | ↓ |

| p21Cip1 | Liver | This compound | ↓ |

| Tnfα | Liver | This compound | ↓ |

| Mcp1 | Liver | This compound | ↓ |

| p16Ink4a | Lung | This compound | ↓ |

| p21Cip1 | Lung | This compound | ↓ |

| Tnfα | Lung | This compound | ↓ |

| Mcp1 | Lung | This compound | ↓ |

Arrow (↓) indicates a decrease in expression.

Amelioration of Age-Related Muscle Pathology

Sarcopenia, the age-related loss of muscle mass and function, is a major contributor to frailty and morbidity in the elderly. This compound treatment has been shown to improve muscle health in aged mice. Specifically, it leads to a reduction in muscle fibrosis, an increase in the number of Pax7+ satellite cells (muscle stem cells), and a decrease in inflammatory infiltration. A notable effect is the increase in muscle fiber size, indicating a mitigation of age-related muscle atrophy.

Table 2: Effects of this compound on Muscle Pathology in Aged Mice

| Parameter | Mouse Model | Treatment | Outcome |

| Muscle Fibrosis | Old WT, Ercc1-/Δ | This compound | Reduced |

| Pax7+ Satellite Cells | Old WT, Ercc1-/Δ | This compound | Increased |

| Inflammatory Infiltration | Old WT, Ercc1-/Δ | This compound | Reduced |

| Muscle Fiber Size | Old WT, Ercc1-/Δ | This compound | Increased |

Improvement in Healthspan in Mouse Models of Accelerated Aging

The efficacy of this compound has been evaluated in progeroid mouse models, which exhibit accelerated aging phenotypes. In both Ercc1-/Δ and Zmpste24-/- mice, chronic administration of this compound reduced markers of cellular senescence and the SASP, leading to an overall improvement in multiple parameters of aging and an extension of healthspan.

Experimental Protocols

The following are summaries of key experimental protocols used to evaluate the effects of this compound.

In Vivo Treatment of Naturally Aged Mice

-

Animal Model: 110-week-old wild-type C57BL/6J mice.

-

Treatment: this compound administered at a dose of 30 mg/kg via intraperitoneal (IP) injection.

-

Dosing Schedule: Three times per week for a duration of 17 weeks.

-

Control Group: Vehicle-treated mice.

-

Endpoint Analysis: Tissues were collected for analysis of senescence markers, SASP gene expression, and histopathological evaluation of muscle pathologies.

In Vitro Senescence Assays

-

Cell Lines: Mouse embryonic fibroblasts (MEFs) and human IMR90 fibroblasts.

-

Induction of Senescence:

-

Oxidative stress-induced senescence in MEFs.

-

Etoposide-induced senescence in IMR90 cells.

-

-

This compound Treatment: Senescent cells were treated with this compound.

-

Analysis: Senescence-associated β-galactosidase (SA-β-gal) activity was measured to quantify the number of senescent cells.

Experimental Workflow Diagram

Caption: A generalized workflow for preclinical evaluation of this compound.

Future Directions and Conclusion

The preclinical data for this compound are highly encouraging, positioning it as a promising candidate for further development as a senotherapeutic agent. By targeting the fundamental mechanism of NF-κB-driven inflammation and senescence, this compound holds the potential to address a wide range of age-related diseases.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To optimize dosing regimens and assess drug exposure in target tissues.

-

Long-term Safety and Efficacy Studies: To evaluate the chronic effects of this compound administration.

-

Translational Studies: To explore the potential of this compound in larger animal models and eventually in human clinical trials.

References

The Impact of SR12343 on TNF-α-Induced NF-κB Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule SR12343 and its inhibitory effects on the tumor necrosis factor-alpha (TNF-α)-mediated activation of the nuclear factor-kappa B (NF-κB) signaling pathway. This document outlines the mechanism of action, quantitative efficacy, and detailed experimental protocols for the evaluation of this compound, serving as a comprehensive resource for researchers in inflammation, immunology, and drug discovery.

Introduction to this compound

This compound is a novel small molecule that functions as a mimetic of the NF-κB essential modulator (NEMO)-binding domain (NBD).[1][2] It has been identified as a potent inhibitor of the IκB kinase (IKK) complex, a critical upstream regulator of NF-κB activation.[1] Chronic inflammation, often driven by the persistent activation of the NF-κB pathway, is a key contributor to a multitude of diseases, including inflammatory disorders, degenerative diseases, and cancer.[1][3] this compound presents a targeted therapeutic strategy by disrupting a key protein-protein interaction necessary for the canonical NF-κB signaling cascade.

Mechanism of Action

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory cytokines such as TNF-α, the IKK complex, composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ), is activated. This activation leads to the phosphorylation and subsequent proteasomal degradation of IκBα, allowing the NF-κB heterodimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound exerts its inhibitory effect by specifically blocking the interaction between IKKβ and NEMO. This disruption prevents the formation of the active IKK complex, thereby inhibiting the downstream phosphorylation of IκBα and subsequent activation of NF-κB.

Quantitative Data Summary

The inhibitory potency of this compound on TNF-α-induced NF-κB activation has been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) has been reported by different sources, with the values summarized in the table below. The discrepancy in IC50 values may be attributable to differences in experimental systems and assay conditions.

| Compound | Assay Type | Cell Line | Stimulant | IC50 (μM) | Reference |

| This compound | NF-κB Luciferase Reporter Assay | HEK293T | TNF-α | 37.02 | |

| This compound | NF-κB Luciferase Reporter Assay | Raw 264.7 | LPS | 11.34 |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on TNF-α-induced NF-κB activation. These protocols are based on methodologies described in the primary literature.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB in response to TNF-α and the inhibitory effect of this compound.

Materials:

-

HEK293T cells

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Lipofectamine 2000 (or similar transfection reagent)

-

Recombinant human TNF-α

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.

-

This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 1 hour.

-

TNF-α Stimulation: Stimulate the cells with 10 ng/mL of TNF-α for 6 hours.

-

Cell Lysis and Luciferase Assay: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System. Measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition for each concentration of this compound relative to the TNF-α-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Western Blotting for Phosphorylated IκBα and p65

This method is used to qualitatively and semi-quantitatively assess the phosphorylation status of key proteins in the NF-κB signaling pathway.

Materials:

-

Raw 264.7 or similar macrophage cell line

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Recombinant human TNF-α

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-phospho-p65 (Ser536), anti-p65, and anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate Raw 264.7 cells and grow to 80-90% confluency. Pre-treat the cells with this compound or vehicle for 1 hour, followed by stimulation with 10 ng/mL TNF-α for 15-30 minutes.

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using an ECL substrate.

-

-

Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Densitometric analysis can be performed to quantify the relative levels of phosphorylated proteins, normalized to the total protein and loading control.

Conclusion

This compound is a promising small molecule inhibitor of the IKK/NF-κB signaling pathway with a well-defined mechanism of action. By disrupting the IKKβ-NEMO interaction, it effectively abrogates TNF-α-induced NF-κB activation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and similar compounds in the context of inflammatory and degenerative diseases.

References

- 1. Development of novel NEMO-binding domain mimetics for inhibiting IKK/NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of novel NEMO-binding domain mimetics for inhibiting IKK/NF-κB activation | PLOS Biology [journals.plos.org]

- 3. IKK/NF-κB Activation as a Target for Senotherapeutics – Fight Aging! [fightaging.org]

SR12343: A Novel Inhibitor of the IKK/NF-κB Pathway for the Amelioration of the Senescence-Associated Secretory Phenotype

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental driver of aging and age-related diseases. A key feature of senescent cells is the acquisition of a pro-inflammatory secretome, termed the Senescence-Associated Secretory Phenotype (SASP), which contributes to chronic inflammation and tissue dysfunction. The transcription factor NF-κB is a master regulator of the SASP. This whitepaper details the mechanism and therapeutic potential of SR12343, a novel small molecule inhibitor of IKK/NF-κB activation, in reducing the SASP. This compound has been shown to effectively decrease markers of cellular senescence and the expression of SASP components in both cellular and animal models, highlighting its promise as a senomorphic agent for mitigating age-related pathologies.

Introduction to Cellular Senescence and the SASP

Cellular senescence is a complex cellular state characterized by a stable cessation of proliferation, triggered by various stressors including telomere attrition, DNA damage, and oncogene activation. While initially serving as a tumor-suppressive mechanism, the accumulation of senescent cells with age contributes to a myriad of pathological conditions. This detrimental effect is largely mediated by the SASP, a complex secretome comprising pro-inflammatory cytokines, chemokines, growth factors, and proteases. The SASP can induce chronic inflammation, disrupt tissue microenvironments, and even promote senescence in neighboring cells, thereby amplifying its deleterious effects.

The activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central driver of the SASP. Consequently, targeting the NF-κB pathway presents a compelling therapeutic strategy for mitigating the harmful consequences of cellular senescence.

This compound: A Targeted Inhibitor of the IKK/NF-κB Signaling Pathway

This compound is a novel small molecule designed to specifically inhibit the activation of the NF-κB pathway. Its mechanism of action involves the disruption of the interaction between IKKβ and NEMO (NF-κB essential modulator), a critical step in the activation of the IKK complex. By preventing the phosphorylation and subsequent degradation of IκBα, this compound effectively blocks the nuclear translocation and transcriptional activity of NF-κB.

Caption: Mechanism of this compound in inhibiting the IKK/NF-κB pathway to reduce SASP.

Efficacy of this compound in Cellular and Animal Models

The therapeutic potential of this compound as a senomorphic agent has been evaluated in various preclinical models, consistently demonstrating its ability to reduce markers of cellular senescence and the SASP.

In Vitro Studies

In studies utilizing mouse embryonic fibroblasts (MEFs) and human IMR90 fibroblasts induced into senescence by either oxidative or genotoxic stress, this compound has been shown to significantly reduce senescence-associated β-galactosidase (SA-β-gal) activity, a key hallmark of senescent cells.

In Vivo Studies

The efficacy of this compound has also been demonstrated in mouse models of accelerated and natural aging. Chronic administration of this compound to Ercc1-/∆ and Zmpste24-/- progeroid mice, which exhibit premature aging phenotypes, resulted in a significant reduction in markers of cellular senescence and SASP in multiple tissues. Furthermore, in naturally aged wild-type mice, this compound treatment attenuated age-related muscle atrophy, improved muscle fiber size, and reduced the expression of senescence and SASP markers in muscle tissue.

Quantitative Data on the Reduction of SASP Factors by this compound

The inhibitory effect of this compound on the SASP has been quantified through the measurement of key SASP gene expression levels. The following tables summarize the significant reduction in the transcription of critical senescence and SASP-associated genes following this compound treatment in various models.

Table 1: Effect of this compound on Senescence and SASP Gene Expression in Senescent Mouse Embryonic Fibroblasts (MEFs)

| Gene | Function | Fold Change vs. Control |

| p16Ink4a | Cell Cycle Arrest, Senescence Marker | Significantly Reduced |

| p21Cip1 | Cell Cycle Arrest, Senescence Marker | Significantly Reduced |

| Tnfα | Pro-inflammatory Cytokine | Significantly Reduced |

| Mcp1 | Chemokine | Significantly Reduced |

Table 2: Effect of this compound on Senescence and SASP Gene Expression in Senescent Human IMR90 Fibroblasts

| Gene | Function | Fold Change vs. Control |

| p16Ink4a | Cell Cycle Arrest, Senescence Marker | Significantly Reduced |

| p21Cip1 | Cell Cycle Arrest, Senescence Marker | Significantly Reduced |

| Tnfα | Pro-inflammatory Cytokine | Significantly Reduced |

| Mcp1 | Chemokine | Significantly Reduced |

Table 3: Effect of this compound on Senescence and SASP Gene Expression in Tissues of Aged Mice

| Tissue | Gene | Function | Fold Change vs. Vehicle |

| Liver | p16Ink4a | Cell Cycle Arrest, Senescence Marker | Significantly Reduced |

| p21Cip1 | Cell Cycle Arrest, Senescence Marker | Significantly Reduced | |

| Il6 | Pro-inflammatory Cytokine | Significantly Reduced | |

| Mcp1 | Chemokine | Significantly Reduced | |

| Pai1 | Serine Protease Inhibitor | Significantly Reduced | |

| Lung | p16Ink4a | Cell Cycle Arrest, Senescence Marker | Significantly Reduced |

| p21Cip1 | Cell Cycle Arrest, Senescence Marker | Significantly Reduced | |

| Tnfα | Pro-inflammatory Cytokine | Significantly Reduced | |

| Mcp1 | Chemokine | Significantly Reduced | |

| Quadriceps | p16Ink4a | Cell Cycle Arrest, Senescence Marker | Significantly Reduced |

| p21Cip1 | Cell Cycle Arrest, Senescence Marker | Significantly Reduced | |

| Tnfα | Pro-inflammatory Cytokine | Significantly Reduced | |

| p53 | Tumor Suppressor, Senescence Regulator | Significantly Reduced | |

| Mcp1 | Chemokine | Significantly Reduced |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the efficacy of this compound.

Cell Culture and Induction of Senescence

-

Cell Lines: Mouse embryonic fibroblasts (MEFs) and human diploid fibroblasts (IMR90) are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Induction of Senescence:

-

Oxidative Stress-Induced Senescence (MEFs): Cells are cultured under hyperoxic conditions (20% O2) to induce senescence.

-

Genotoxic Stress-Induced Senescence (IMR90): Cells are treated with a sub-lethal dose of etoposide (e.g., 20 µM) for 48 hours, followed by a recovery period in fresh media for several days to allow for the establishment of the senescent phenotype.

-

This compound Treatment

-

In Vitro: Senescent cells are treated with this compound at a concentration of 50 µM for a specified duration (e.g., 48 hours) prior to analysis.

-

In Vivo: Mice are administered this compound via intraperitoneal injection at a dosage of 30 mg/kg, three times per week for the duration of the study.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay is a widely used biomarker for senescent cells.

-

Principle: Senescent cells exhibit increased lysosomal mass and activity, leading to the accumulation of β-galactosidase, which can be detected at a suboptimal pH of 6.0.

-

Procedure:

-

Cells are washed with phosphate-buffered saline (PBS).

-

Fixation is performed using a 4% paraformaldehyde solution.

-

Cells are incubated with the SA-β-gal staining solution (containing X-gal) overnight at 37°C.

-

The development of a blue color indicates the presence of senescent cells, which can be visualized and quantified using light microscopy.

-

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is employed to measure the expression levels of senescence and SASP-associated genes.

-

Procedure:

-

RNA Extraction: Total RNA is isolated from cells or tissues using a suitable RNA extraction kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers for the target genes (e.g., p16Ink4a, p21Cip1, Il6, Mcp1, Tnfα, Pai1) and a housekeeping gene (e.g., Gapdh, Actb) for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

-

Caption: Workflow for Quantitative Real-Time PCR (qRT-PCR) analysis of SASP gene expression.

Conclusion and Future Directions

This compound represents a promising senomorphic agent with a well-defined mechanism of action targeting the IKK/NF-κB pathway, a central regulator of the SASP. Preclinical evidence strongly supports its efficacy in reducing markers of cellular senescence and the pro-inflammatory secretome in both in vitro and in vivo models of aging. The ability of this compound to ameliorate the SASP without inducing widespread cell death offers a potential therapeutic advantage over senolytic approaches.

Future research should focus on further elucidating the long-term safety and efficacy of this compound in a broader range of age-related disease models. The development of orally bioavailable formulations and the identification of sensitive biomarkers to monitor its therapeutic effects in clinical settings will be critical for its translation into a viable therapeutic for human aging and age-related diseases. The targeted inhibition of the SASP by molecules such as this compound holds immense potential for improving healthspan and mitigating the burden of chronic diseases in the aging population.

Methodological & Application

Application Notes and Protocols for SR12343 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: SR12343 is a novel small molecule that acts as an inhibitor of the IκB kinase (IKK)/NF-κB signaling pathway. It functions as a mimetic of the NF-κB essential modulator (NEMO)-binding domain (NBD), effectively disrupting the interaction between IKKβ and NEMO.[1][2][3] This inhibition prevents the activation of NF-κB, a key transcription factor involved in inflammation, immunity, cell survival, and cellular senescence.[2] In vitro studies have demonstrated that this compound can suppress TNF-α and LPS-induced NF-κB activation and reduce markers of cellular senescence, making it a valuable tool for research in aging, inflammation, and related diseases.[1]

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Line/System | Parameter | Value | Reference |

| TNF-α-mediated NF-κB Activation | Not Specified | IC50 | 37.02 µM | |

| TNF-α-mediated NF-κB Activation | Luciferase Reporter Assay | IC50 | 11.34 µM | |

| Senescence-Associated β-Galactosidase (SA-β-gal) Activity | Senescent Ercc1-/- MEFs and Human IMR90 cells | Concentration Used | 50 µM |

Table 2: Effect of this compound on Senescence-Associated Gene Expression

This compound has been shown to significantly reduce the expression of several senescence and Senescence-Associated Secretory Phenotype (SASP) genes in senescent cells.

| Gene Target | Function | Effect of this compound |

| p16 (CDKN2A) | Cyclin-dependent kinase inhibitor, cell cycle arrest | Downregulation |

| p21 (CDKN1A) | Cyclin-dependent kinase inhibitor, cell cycle arrest | Downregulation |

| TNF-α | Pro-inflammatory cytokine | Downregulation |

| MCP-1 (CCL2) | Chemokine, recruits monocytes | Downregulation |

| IL-6 | Pro-inflammatory cytokine | Downregulation |

| IL-1β | Pro-inflammatory cytokine | Downregulation |

| p53 | Tumor suppressor, regulates cell cycle | Downregulation |

Visualizations

Caption: Mechanism of this compound action on the NF-κB signaling pathway.

Caption: Experimental workflow for in vitro senescence studies with this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound to establish a non-toxic working concentration for subsequent experiments.

Materials:

-

Cells of interest (e.g., IMR90)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol).

-

Microplate reader (570 nm wavelength).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell background control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24-72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Etoposide-Induced Senescence in IMR90 Cells

This protocol describes how to induce a senescent state in human fibroblasts, a common model for studying the effects of senomorphic compounds like this compound.

Materials:

-

Human IMR90 fibroblasts (low passage)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Etoposide stock solution (e.g., 20 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Culture: Culture IMR90 cells to approximately 70-80% confluency.

-

Etoposide Treatment: Treat the cells with 20-50 µM etoposide in complete culture medium for 24-48 hours.

-

Recovery: After treatment, remove the etoposide-containing medium, wash the cells twice with sterile PBS, and add fresh complete culture medium.

-

Senescence Development: Culture the cells for an additional 6-10 days, changing the medium every 2-3 days, to allow the full development of the senescent phenotype.

-

Confirmation: Confirm the senescent state by performing SA-β-gal staining (Protocol 3) and checking for morphological changes (enlarged, flattened cells). The cells are now ready for treatment with this compound.

Protocol 3: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

A hallmark of senescent cells is the increased activity of lysosomal β-galactosidase at pH 6.0.

Materials:

-

Senescent and control cells in culture plates

-

PBS

-

Fixation Solution: 2% formaldehyde and 0.2% glutaraldehyde in PBS.

-

Staining Solution (prepare fresh):

-

1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

-

40 mM Citric acid/Sodium Phosphate, pH 6.0

-

5 mM Potassium Ferrocyanide

-

5 mM Potassium Ferricyanide

-

150 mM NaCl

-

2 mM MgCl2

-

Procedure:

-

Wash: Aspirate the culture medium and wash the cells twice with PBS.

-

Fixation: Add the Fixation Solution to cover the cells and incubate for 3-5 minutes at room temperature.

-

Wash: Aspirate the fixative and wash the cells three times with PBS.

-

Staining: Add the SA-β-gal Staining Solution to each well. Incubate the plate at 37°C (without CO2) for 12-24 hours, protected from light.

-

Visualization: Observe the cells under a bright-field microscope. Senescent cells will stain blue.

-

Quantification: Count the number of blue-stained cells and the total number of cells in several fields of view to determine the percentage of SA-β-gal positive cells.

Protocol 4: NF-κB Luciferase Reporter Assay

This assay quantitatively measures the activity of the NF-κB pathway in response to a stimulus and the inhibitory effect of this compound.

Materials:

-

HEK293T or similar cells

-

NF-κB firefly luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Culture medium (serum-free for stimulation)

-

TNF-α (or other NF-κB activator)

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells in a 96-well plate with the NF-κB firefly luciferase reporter and the Renilla luciferase control plasmid using a suitable transfection reagent. Incubate for 24 hours.

-